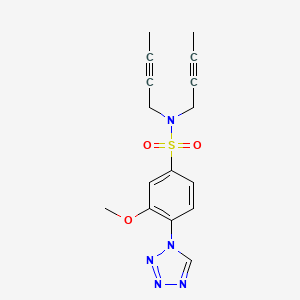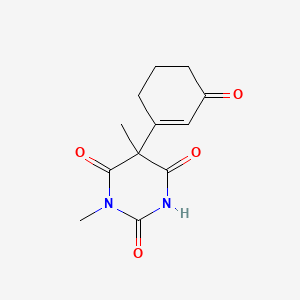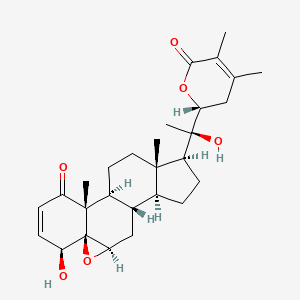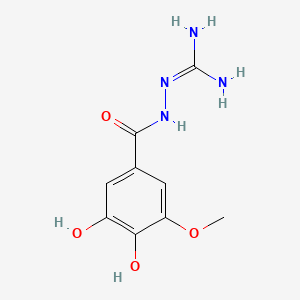
Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and hydroxyl functional groups, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride typically involves multi-step organic reactions. One common method includes the initial formation of the benzamide core, followed by the introduction of the diaminomethylideneamino group. This can be achieved through the reaction of 3,4-dihydroxy-5-methoxybenzoic acid with appropriate amines under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
科学的研究の応用
Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, contributing to its therapeutic potential.
類似化合物との比較
Similar Compounds
N,N-dimethylenamino ketones: These compounds share similar functional groups and reactivity.
N,N-dimethylethylenediamine: Another compound with similar amino functionalities.
Uniqueness
Benzoic acid, 3,4-dihydroxy-5-methoxy-, 2-(aminoiminomethyl)hydrazide, monohydrochloride is unique due to its combination of amino, hydroxyl, and methoxy groups, which provide a versatile platform for various chemical modifications and applications. Its specific structure allows for unique interactions with biological targets, distinguishing it from other similar compounds.
特性
CAS番号 |
37055-69-9 |
|---|---|
分子式 |
C9H12N4O4 |
分子量 |
240.22 g/mol |
IUPAC名 |
N-(diaminomethylideneamino)-3,4-dihydroxy-5-methoxybenzamide |
InChI |
InChI=1S/C9H12N4O4/c1-17-6-3-4(2-5(14)7(6)15)8(16)12-13-9(10)11/h2-3,14-15H,1H3,(H,12,16)(H4,10,11,13) |
InChIキー |
LTAWBQDGEYMNHI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)O)C(=O)NN=C(N)N |
正規SMILES |
COC1=CC(=CC(=C1O)O)C(=O)NN=C(N)N |
同義語 |
3,4-dihydroxy-5-methoxybenzoylaminoguanidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


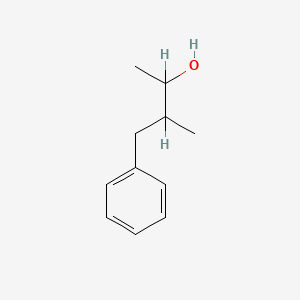
![4,6-Dihydroxy-6,9-dimethyl-3-methylidene-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-2(3h)-one](/img/structure/B1213307.png)
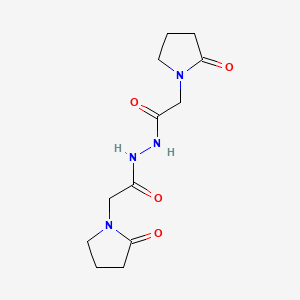
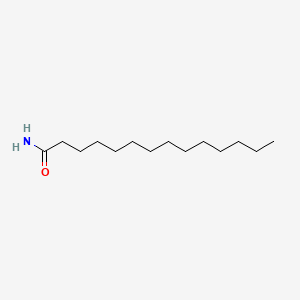
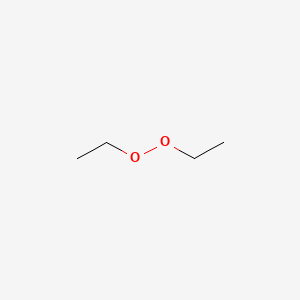

![Octadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1213314.png)
![N-ethyl-N'-[[(1S,2S)-2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine](/img/structure/B1213316.png)
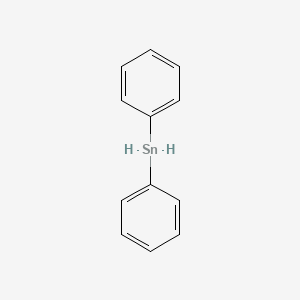
![N'-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyethylamino)-2-oxoethyl]-N-(2-pyridinyl)butanediamide](/img/structure/B1213320.png)
![2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methylanilino)-N-(2-furanylmethyl)-2-(3-pyridinyl)acetamide](/img/structure/B1213321.png)
